Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt

Catalog No.
S13600620
CAS No.
M.F
C38H40NNaO4
M. Wt
597.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)p...

Product Name

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt

IUPAC Name

sodium;3-(4-carbazol-9-ylphenyl)-5-(3,5-ditert-butyl-4-methoxyphenyl)-5-oxopentanoate

Molecular Formula

C38H40NNaO4

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C38H41NO4.Na/c1-37(2,3)30-20-26(21-31(36(30)43-7)38(4,5)6)34(40)22-25(23-35(41)42)24-16-18-27(19-17-24)39-32-14-10-8-12-28(32)29-13-9-11-15-33(29)39;/h8-21,25H,22-23H2,1-7H3,(H,41,42);/q;+1/p-1

InChI Key

MSGFWJRMDLLBSK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)CC(CC(=O)[O-])C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53.[Na+]

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt is a complex organic compound characterized by a unique structure that incorporates both carbazole and benzenepentanoic acid functionalities. The compound features a carbazole moiety, which is known for its electronic properties, making it a candidate for various applications in organic electronics and photonics. The presence of tert-butyl groups enhances its solubility and stability, while the methoxy group contributes to its chemical reactivity and potential biological activity.

Typical of carboxylic acids and aromatic compounds. Notably, it can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic substitution: The carbazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitution: The aromatic rings can react with electrophiles under suitable conditions.

These reactions can be exploited to modify the compound for specific applications or to synthesize derivatives.

Research indicates that compounds containing carbazole structures exhibit a range of biological activities, including:

  • Anticancer properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antioxidant activity: The presence of methoxy and tert-butyl groups may enhance the compound's ability to scavenge free radicals.
  • Antimicrobial effects: Certain carbazole derivatives are noted for their activity against various pathogens.

The specific biological activities of benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt require further investigation to establish its efficacy and mechanisms of action.

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include:

  • Synthesis of the carbazole precursor: Starting from 9H-carbazole through functionalization (e.g., alkylation or acylation).
  • Formation of the benzenepentanoic acid moiety: This can be achieved via Friedel-Crafts acylation or similar methods.
  • Salt formation: Converting the carboxylic acid into its sodium salt form through neutralization with sodium hydroxide.

These steps may be optimized based on desired yields and purity levels.

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt has potential applications in:

  • Organic electronics: Due to its electronic properties, it may serve as an active material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Pharmaceuticals: Its biological activities suggest potential roles in drug development, particularly in anticancer or antimicrobial therapies.
  • Material science: The compound could be used in the development of new materials with specific optical or electronic properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include:

  • Protein binding studies: To assess how the compound interacts with various proteins, which could influence its bioavailability and efficacy.
  • Cellular uptake studies: Understanding how well the compound penetrates cell membranes can provide insights into its potential therapeutic uses.
  • Mechanistic studies: Investigating the pathways through which the compound exerts its biological effects.

Several compounds share structural features with benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9H-CarbazoleContains a carbazole coreKnown for strong fluorescence properties
4-Methylbenzoic AcidSimple aromatic carboxylic acidLacks complex substituents found in the target compound
3,5-Bis(tert-butyl)phenolSimilar tert-butyl groupsLacks carbazole moiety; primarily used as an antioxidant

Benzenepentanoic acid is unique due to its combination of both carbazole and benzenepentanoic functionalities, which may confer distinct electronic properties and biological activities not found in simpler analogs.

Hydrogen Bond Acceptor Count

4

Exact Mass

597.28550304 g/mol

Monoisotopic Mass

597.28550304 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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